Ginsenoside La
Ginsenoside La
Ginsenoside la belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ginsenoside la exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ginsenoside la is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, ginsenoside la can be found in tea. This makes ginsenoside la a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
123617-34-5
VCID:
VC20888284
InChI:
InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1
SMILES:
CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C
Molecular Formula:
C41H68O13
Molecular Weight:
769 g/mol
Ginsenoside La
CAS No.: 123617-34-5
Cat. No.: VC20888284
Molecular Formula: C41H68O13
Molecular Weight: 769 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ginsenoside la belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ginsenoside la exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ginsenoside la is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, ginsenoside la can be found in tea. This makes ginsenoside la a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 123617-34-5 |
| Molecular Formula | C41H68O13 |
| Molecular Weight | 769 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,7S,10R,11S,13R,15R,17S,18S)-1,6,6,10,17-pentamethyl-15-(2-methylprop-1-enyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1 |
| Standard InChI Key | VOUCMBDNXOKLCQ-YATHHJDDSA-N |
| Isomeric SMILES | CC(=C[C@H]1C[C@]([C@H]2CC[C@]3(C2[C@H](O1)C[C@H]4[C@H]3CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
| SMILES | CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |
| Canonical SMILES | CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C |
| Melting Point | 179-180°C |
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